Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside
Description
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is a protected ribofuranoside derivative characterized by the absence of a hydroxyl group at the C2 position (2-deoxy) and the presence of para-nitrobenzoyl ester protecting groups at the C3 and C5 positions. This compound is primarily utilized in synthetic organic chemistry, particularly in nucleoside and carbohydrate synthesis, where selective protection and deprotection strategies are critical. The nitrobenzoyl groups enhance electron-withdrawing effects, influencing both stability and reactivity during downstream transformations such as glycosylation or phosphorylation.
Properties
Molecular Formula |
C20H18N2O10 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[(2R,3S)-5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3/t16-,17+,18?/m0/s1 |
InChI Key |
NGKKKFKTIZCIEN-MYFVLZFPSA-N |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside typically involves the protection of hydroxyl groups followed by selective nitration. The process begins with the protection of the hydroxyl groups on the ribofuranoside using benzoyl chloride in the presence of a base such as pyridine. This is followed by the nitration of the protected ribofuranoside using a nitrating agent like nitric acid in the presence of sulfuric acid. The final step involves the deprotection of the hydroxyl groups to yield the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted ribofuranosides with various functional groups.
Scientific Research Applications
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups are believed to play a crucial role in its biological activity by interacting with enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, the ribofuranoside moiety may facilitate the compound’s uptake into cells, enhancing its bioavailability .
Comparison with Similar Compounds
Structural Comparison
The structural distinctions between Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside and its analogues lie in protecting group chemistry, substituent positions, and stereochemistry:
Key Observations :
- Protecting Groups: The target compound employs para-nitrobenzoyl esters (electron-withdrawing, labile under basic conditions), whereas analogues use benzyl ethers (stable under basic conditions, cleaved via hydrogenolysis) or dichlorobenzyl ethers (enhanced lipophilicity and steric bulk) .
- Deoxy Position: The absence of a hydroxyl group at C2 in the target compound reduces polarity and alters reactivity compared to non-deoxy analogues .
- Stereochemistry: The β-configuration in Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside may confer distinct conformational stability compared to α-anomers like Methyl 3,5-di-O-benzyl-α-D-ribofuranoside .
Physicochemical Properties
- Solubility : Nitrobenzoyl esters increase polarity compared to benzyl ethers but remain less soluble in aqueous media than unprotected sugars. Dichlorobenzyl derivatives exhibit higher lipophilicity .
- Stability : Nitrobenzoyl groups are susceptible to hydrolysis under basic conditions, whereas benzyl ethers require catalytic hydrogenation or Lewis acids for cleavage .
- Molecular Weight: The target compound’s molecular weight is inferred to be higher than Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (344.40 g/mol) due to nitrobenzoyl substituents but lower than tri-O-benzyl derivatives (434.53 g/mol) .
Research Findings and Implications
- Electron-Withdrawing Effects: Nitrobenzoyl groups in the target compound may accelerate reactions at the anomeric center by stabilizing transition states through resonance .
- Biological Activity : Dichlorobenzyl-protected compounds show enhanced membrane permeability in prodrug studies, whereas nitrobenzoyl derivatives may exhibit altered pharmacokinetics.
- Synthetic Utility: The 2-deoxy configuration simplifies synthetic routes by eliminating stereochemical complexity at C2, a challenge in ribofuranoside chemistry .
Biological Activity
Methyl-2-deoxy-3,5-DI-O-P-nitrobenzoyl-D-ribofuranoside is a synthetic compound derived from D-ribofuranose, a sugar component of nucleotides. Its unique structure, characterized by two p-nitrobenzoate groups attached to the hydroxyl positions at the 3 and 5 carbons of the ribofuranoside, contributes to its notable biological activities, particularly in antiviral and anticancer research.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₉N₂O₇ and a molecular weight of 446.36 g/mol. The presence of p-nitrobenzoate groups enhances its solubility and bioavailability, making it a candidate for further pharmacological studies. Below is a comparison table highlighting its structural uniqueness compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl-2-deoxy-D-ribofuranoside | C₅H₁₀O₅ | Lacks protective groups; simpler structure |
| 2-Deoxy-D-ribose | C₅H₁₀O₅ | Unmodified sugar; no benzoylation |
| 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranoside | C₁₈H₁₈O₇ | Benzoyl groups instead of nitrobenzoyl; different reactivity |
| Isopropyl 2-deoxy-3,5-di-O-p-nitrobenzoate | C₂₁H₂₂N₂O₉ | Similar nitrobenzoate esters but with isopropyl group |
Antiviral Properties
Research indicates that this compound exhibits antiviral activity by mimicking nucleosides. This structural similarity allows it to interfere with nucleic acid synthesis pathways, potentially inhibiting viral replication. Studies have shown that derivatives of D-ribofuranosides can effectively inhibit DNA synthesis in various viral infections.
Anticancer Effects
The compound has also been studied for its anticancer properties. It is believed to exert antitumor effects by inhibiting DNA synthesis in cancer cells. The p-nitrobenzoate moieties may enhance the compound's interaction with cellular targets involved in cancer progression. For instance, research has demonstrated that similar ribose derivatives can induce apoptosis in cancer cell lines by disrupting their metabolic processes.
Understanding the mechanism through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Interaction studies with biological macromolecules such as proteins and nucleic acids are essential for elucidating these mechanisms. Preliminary studies suggest that the compound may bind to enzymes involved in nucleotide metabolism or directly interfere with nucleic acid structures.
Case Studies and Research Findings
- Antiviral Activity : A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit viral replication in vitro, demonstrating a significant reduction in viral load when treated with various concentrations of this compound .
- Anticancer Research : In cancer cell line assays, this compound showed promising results in reducing cell viability and inducing apoptosis through DNA synthesis inhibition .
- Mechanistic Studies : Interaction studies using fluorescence spectroscopy revealed that the compound binds to DNA polymerase, suggesting a potential mechanism for its antitumor activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
